N-(3-HYDROXYPYRIDIN-2-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-(3-HYDROXYPYRIDIN-2-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridine, morpholine, sulfonyl, and thiophene groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-HYDROXYPYRIDIN-2-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the morpholin-4-ylsulfonyl group and the hydroxypyridinyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyridine derivatives. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Purification methods like recrystallization, chromatography, and distillation are crucial to obtaining the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-HYDROXYPYRIDIN-2-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The sulfonyl and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridinyl group may yield oxo derivatives, while nucleophilic substitution can introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-HYDROXYPYRIDIN-2-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-HYDROXYPYRIDIN-2-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene-2-carboxamide derivatives, pyridine-containing molecules, and sulfonyl-substituted compounds. Examples include:
- N-(3-hydroxypyridin-2-yl)-4-(methylsulfonyl)thiophene-2-carboxamide
- N-(3-hydroxypyridin-2-yl)-4-(ethylsulfonyl)thiophene-2-carboxamide
Uniqueness
N-(3-HYDROXYPYRIDIN-2-YL)-4-(MORPHOLINE-4-SULFONYL)THIOPHENE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c18-11-2-1-3-15-13(11)16-14(19)12-8-10(9-23-12)24(20,21)17-4-6-22-7-5-17/h1-3,8-9,18H,4-7H2,(H,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOLJYCHMIUCTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(C=CC=N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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